molecular formula C9H7BrO3S B1519399 6-Bromo-1,1-dioxothiochroman-4-one CAS No. 112819-26-8

6-Bromo-1,1-dioxothiochroman-4-one

Cat. No.: B1519399
CAS No.: 112819-26-8
M. Wt: 275.12 g/mol
InChI Key: ZIDGASJWZBLPDL-UHFFFAOYSA-N
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Description

6-Bromo-1,1-dioxothiochroman-4-one is a brominated thiochroman derivative with a dioxo group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,1-dioxothiochroman-4-one typically involves multiple steps, starting from readily available starting materials such as benzenethiol and bromobenzene. The general synthetic route includes chlorosulfonation, reduction, etherization, and cyclization. The reaction conditions vary depending on the specific synthetic route chosen, but they generally involve the use of strong acids, bases, and oxidizing agents.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1,1-dioxothiochroman-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce corresponding thiochromanols or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted thiochromans.

Scientific Research Applications

6-Bromo-1,1-dioxothiochroman-4-one has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in biological studies to investigate its effects on cellular processes and pathways.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Bromo-1,1-dioxothiochroman-4-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 6-Bromo-4,4-dimethylthiochroman

  • 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives

Biological Activity

6-Bromo-1,1-dioxothiochroman-4-one (CAS No. 112819-26-8) is a brominated thiochroman derivative characterized by the presence of a dioxo group at the 1-position. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological evaluation, and mechanisms of action, supported by case studies and relevant data tables.

Synthesis

The synthesis of this compound typically involves several steps, starting from readily available materials such as benzenethiol and bromobenzene. Common synthetic routes include chlorosulfonation, reduction, etherization, and cyclization. The reaction conditions often require strong acids or bases and various oxidizing agents to yield the desired product.

Antifungal Properties

Research indicates that derivatives of thiochroman compounds exhibit significant antifungal activity. In a study focusing on thiochromenes with nitrogen-containing side chains, several compounds demonstrated potent inhibitory effects against Candida albicans and Cryptococcus neoformans . Although specific data on this compound's antifungal activity is limited, its structural similarity to active compounds suggests potential efficacy.

Enzyme Inhibition

A notable area of research involves the inhibition of cysteine proteases, particularly cathepsin L. The compound has been shown to exhibit selective inhibition against cathepsin L with varying IC50 values depending on the substituents at the C-6 position. For instance, the introduction of a bromine atom at this position has been linked to improved inhibition compared to other halogen substitutions .

The biological effects of this compound are likely mediated through interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to alterations in cellular signaling pathways and metabolic processes. Detailed biochemical studies are necessary to elucidate these mechanisms fully.

Case Study 1: Antifungal Activity

In a comparative study involving various thiochromene derivatives, compounds structurally related to this compound were tested for antifungal properties. Compounds showed low minimum inhibitory concentrations (MICs) against fungal pathogens while exhibiting low cytotoxicity towards mammalian cells .

Case Study 2: Enzyme Inhibition

A series of thiochromanone analogues were evaluated for their inhibitory effects on cathepsin L. The study revealed that compounds with bromine substitution at C-6 displayed significant inhibition (IC50 values ranging from 46 nM to >10,000 nM), indicating that structural modifications can enhance or diminish biological activity .

Data Tables

CompoundStructureIC50 (nM)Activity Type
This compoundStructureTBDAntifungal/Inhibitor
Compound A-68Cathepsin L Inhibitor
Compound B->10000Non-Inhibitor

Properties

IUPAC Name

6-bromo-1,1-dioxo-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDGASJWZBLPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Bromo-1,1-dioxo-1-thiochroman-4-one thiosemicarbazone (23) Into a round bottom flask containing 0.198 g of the appropriate thiochroman-4-one (0.147 g, 0.534 mmol), 10 mL of anhydrous methanol were added and the solution was refluxed for about 15 minutes before adding thiosemicarbazide (0.0598 g, 0.657 mmol) and 1.4 mg of TsOH. After the reaction mixture was refluxed under nitrogen atmosphere for 10 h, a solid was formed which was filtered and, then purified by column chromatography (30% EtOAc/70% hex). 0.0618 g (0.178 mmol) of the product was obtained in a 33% yield.
Name
6-Bromo-1,1-dioxo-1-thiochroman-4-one thiosemicarbazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.198 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.0598 g
Type
reactant
Reaction Step Two
Name
Quantity
1.4 mg
Type
catalyst
Reaction Step Two
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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